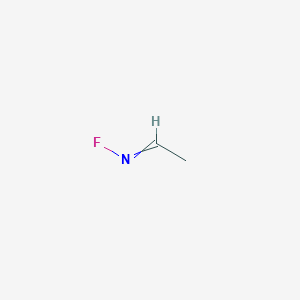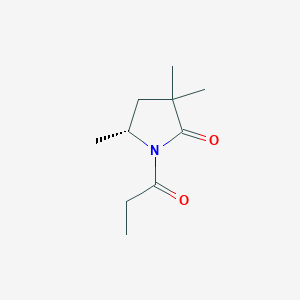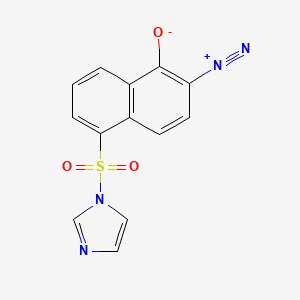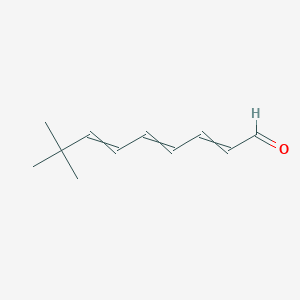
8,8-Dimethylnona-2,4,6-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethylnona-2,4,6-trienal: is an organic compound characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylnona-2,4,6-trienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the conjugated triene system and the aldehyde group. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters and ensure consistent production quality.
化学反応の分析
Types of Reactions: 8,8-Dimethylnona-2,4,6-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the triene system can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 8,8-Dimethylnona-2,4,6-trienal is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure makes it a valuable compound for exploring reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: Research in medicine may explore the potential therapeutic applications of this compound. Its unique structure and reactivity could lead to the development of new drugs or treatments.
Industry: In the industrial sector, this compound is valued for its aromatic properties. It may be used in the formulation of fragrances, flavors, and other products that benefit from its distinct aroma.
作用機序
The mechanism of action of 8,8-Dimethylnona-2,4,6-trienal involves its interaction with specific molecular targets. The compound’s conjugated triene system and aldehyde group allow it to participate in various chemical reactions, which can influence biological pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its application, whether in chemistry, biology, or medicine.
類似化合物との比較
Sotolon: Known for its strong aroma, often used in flavor and fragrance industries.
(2E,4E,6Z)-Nona-2,4,6-trienal: Another compound with a similar structure and aromatic properties.
Uniqueness: 8,8-Dimethylnona-2,4,6-trienal is unique due to its specific arrangement of double bonds and the presence of the aldehyde group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and aroma characteristics.
特性
CAS番号 |
147283-03-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
8,8-dimethylnona-2,4,6-trienal |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-7-5-4-6-8-10-12/h4-10H,1-3H3 |
InChIキー |
XNTAETHVVARLSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=CC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


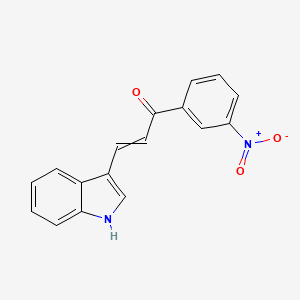
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)
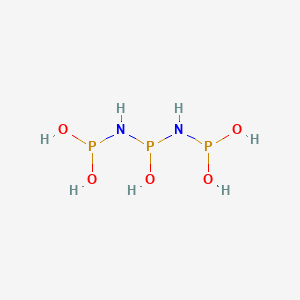
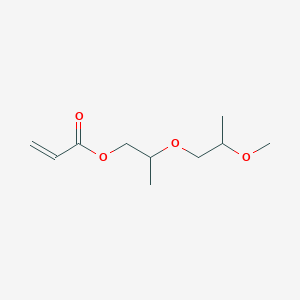
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
